5,7-Dimethoxy-2-(2-nitrophenyl)-4H-1-benzopyran-4-one
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Overview
Description
5,7-Dimethoxy-2-(2-nitrophenyl)-4H-chromen-4-one is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound belongs to the class of chromones, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethoxy-2-(2-nitrophenyl)-4H-chromen-4-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 5,7-dimethoxy-4H-chromen-4-one with 2-nitrobenzaldehyde in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for 5,7-Dimethoxy-2-(2-nitrophenyl)-4H-chromen-4-one are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethoxy-2-(2-nitrophenyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted chromones depending on the reagents used.
Scientific Research Applications
5,7-Dimethoxy-2-(2-nitrophenyl)-4H-chromen-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,7-Dimethoxy-2-(2-nitrophenyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes or modulate receptor activity to produce therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5,7-Dimethoxy-4H-chromen-4-one: Lacks the nitrophenyl group, which may result in different biological activities.
2-(2-Nitrophenyl)-4H-chromen-4-one: Lacks the methoxy groups, which can affect its chemical reactivity and biological properties.
Uniqueness
5,7-Dimethoxy-2-(2-nitrophenyl)-4H-chromen-4-one is unique due to the presence of both methoxy and nitrophenyl groups, which contribute to its distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
CAS No. |
63487-12-7 |
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Molecular Formula |
C17H13NO6 |
Molecular Weight |
327.29 g/mol |
IUPAC Name |
5,7-dimethoxy-2-(2-nitrophenyl)chromen-4-one |
InChI |
InChI=1S/C17H13NO6/c1-22-10-7-15(23-2)17-13(19)9-14(24-16(17)8-10)11-5-3-4-6-12(11)18(20)21/h3-9H,1-2H3 |
InChI Key |
QVGIVQGJTZMMMK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)C(=O)C=C(O2)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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